6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
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Overview
Description
The compound "6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been recognized as versatile scaffolds in drug discovery, particularly in the development of cardio-active agents and anticancer, antiangiogenic, and antioxidant therapies .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the use of fluorophenyl pyridazinyl ketones as precursors. These precursors can be prepared from compounds such as 3,6-dichloropyridazine and are valuable for creating a variety of benzo-annelated heterocyclic systems . Sequential nucleophilic aromatic substitution processes are commonly employed to introduce various substituents into the pyridazinone ring, which can significantly affect the regioselectivity of the substitution reactions . For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles can lead to a mixture of aminated products, with the ratio of isomers depending on the nucleophile used .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. The presence of a fluorophenyl group, as seen in the compound of interest, is a common feature in these molecules. The fluorine atom can influence the electronic properties of the molecule and potentially enhance its biological activity . Additionally, the presence of a 2-methylindolin-1-yl group could contribute to the compound's pharmacokinetic properties and its interaction with biological targets .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different functional groups into the molecule. These reactions are influenced by the nature of the nucleophile and the substituents already present on the pyridazinone ring . The chemical reactivity of these compounds is essential for their application as intermediates in the synthesis of more complex molecules with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For example, some pyridazinone derivatives exhibit strong fluorescence in a wide pH range, which can be advantageous for biomedical analysis . The stability of these compounds against light and heat is also a valuable characteristic, as it allows for their use in various experimental conditions without significant degradation .
Scientific Research Applications
Synthesis and Biological Activities
Antinociceptive Activity : Compounds related to 6-(4-fluorophenyl)pyridazin-3(2H)-one have been synthesized and shown to possess significant antinociceptive activity. One such compound, featuring a 4-fluorophenyl piperazine moiety, demonstrated notable effectiveness in the modified Koster test in mice (Gokçe, Doğruer, & Şahin, 2001).
Glucan Synthase Inhibition : A study on the structure-activity relationship of pyridazinones, including those with fluorophenyl groups, identified them as effective β-1,3-glucan synthase inhibitors, showing efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).
Anticancer and Antiangiogenic Agents : Derivatives of 6-(4-fluorophenyl)pyridazin-3(2H)-one have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Certain compounds showed inhibitory effects on human cancer cell lines and significant antiangiogenic activity against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Vasodilatory Activity : Some amide derivatives of 6-(4-fluorophenyl)pyridazin-3(2H)-one have demonstrated vasodilatory activity, with the most active compound exhibiting this effect in the nanomolar range (Bansal, Kumar, Carrón, & de la Calle, 2009).
Potential as Polymer Monomers : A novel soluble pyridazinone-containing poly(arylene ether) was prepared using a pyridazinone monomer, demonstrating potential applications in materials science (Xu, Meng, Wang, & Hay, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-16-15-18-5-2-3-6-21(18)27(16)23(29)7-4-14-26-22(28)13-12-20(25-26)17-8-10-19(24)11-9-17/h2-3,5-6,8-13,16H,4,7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBOIZCVXERFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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